molecular formula C22H23N5O2 B2684374 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione CAS No. 359905-31-0

7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2684374
CAS No.: 359905-31-0
M. Wt: 389.459
InChI Key: RITMCBIAGVNBMU-UHFFFAOYSA-N
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Description

The compound 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

  • Position 8: A (2-phenylethyl)amino substituent, introducing flexibility and hydrogen-bonding capacity.
  • Positions 1 and 3: Methyl groups, which sterically hinder rotational freedom and modulate electronic properties.

The latter exhibits a melting point of 164°C and distinct NMR signals (e.g., 3.39 ppm for N1-CH₃ and 7.02–7.56 ppm for aromatic protons) .

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-25-19-18(20(28)26(2)22(25)29)27(15-17-11-7-4-8-12-17)21(24-19)23-14-13-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITMCBIAGVNBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Attachment of the phenylethylamino group: This is usually done through nucleophilic substitution reactions where the amino group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C22H23N5O2
  • Molecular Weight : 377.45 g/mol

Structural Features

The compound features:

  • A purine core.
  • Substituents including a benzyl group and a phenylethylamino group.
    These structural characteristics may influence its interaction with biological targets and enhance its pharmacological properties.

Medicinal Chemistry

The compound has garnered interest for its potential as a multitarget drug candidate. Its structure suggests possible interactions with enzymes and receptors involved in various biological pathways.

  • Anti-inflammatory Properties : Preliminary studies indicate that the compound may inhibit specific inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Potential : Research indicates that it may exhibit anticancer properties by modulating cellular signaling pathways relevant to tumor growth and metastasis.

Case Studies

  • In Vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, research has shown that it can modulate the activity of phosphodiesterases, which are crucial in cellular signaling.
  • Animal Models : In vivo studies are ongoing to assess the efficacy of this compound in treating conditions such as cancer and chronic inflammation.

Mechanism of Action

The mechanism of action of 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name (Example) Position 8 Substituent Key Properties/Activities Reference
Target Compound (2-Phenylethyl)amino Enhanced flexibility; potential H-bonding -
8-Phenyl analog (15) Phenyl Higher lipophilicity; melting point 164°C
8-Mercapto derivatives (11c, 12, 13) Mercapto (-SH) SIRT3 inhibition (IC₅₀ < 1 µM)
8-(3-Methoxypropylamino) analog 3-Methoxypropylamino Improved solubility due to polar group
8-(2-Chlorobenzylamino) (5) 2-Chlorobenzylamino Adenosine A₂A receptor antagonism

Key Observations :

  • Mercapto groups at position 8 enhance inhibitory activity against SIRT3, a mitochondrial deacetylase linked to cancer metabolism .

Modifications at Position 7

The 7-position influences steric bulk and pharmacokinetics:

Compound Name (Example) Position 7 Substituent Impact Reference
Target Compound Benzyl Moderate lipophilicity -
7-Octyl analog Octyl (C₈H₁₇) Increased logP; potential for membrane disruption
7-(2-Chlorobenzyl) analog 2-Chlorobenzyl Enhanced halogen bonding; cytotoxicity
7-(3-Bromobenzyl)-8-hydroxymethyl (1a) 3-Bromobenzyl Bromine adds steric bulk; NMR δ 7.49 (d, Ar-H)

Key Observations :

  • Halogenated benzyl groups (e.g., 2-chloro, 3-bromo) improve target binding via halogen interactions but may increase toxicity.
  • Long alkyl chains (e.g., octyl) enhance lipophilicity but reduce aqueous solubility.

Biological Activity

7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative with significant potential in medicinal chemistry. Its structure is characterized by a purine core substituted with a benzyl group and a phenylethylamine moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23N5O2
  • Molecular Weight : 377.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Adenosine Receptors : This compound may act as an agonist or antagonist at adenosine receptors (A1, A2A, A2B), which play crucial roles in mediating inflammation and cardiovascular responses .
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting cancer and inflammatory processes .
  • Signal Transduction Modulation : The compound's unique substitution pattern might allow it to modulate signaling pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through the following mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor cell proliferation.

Case Study : In vitro studies have shown that this compound can reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses.

Research Findings :
A study highlighted that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Data Tables

Biological Activity Mechanism Target Effect
AnticancerApoptosis inductionCancer cellsReduced cell viability
Anti-inflammatoryCytokine inhibitionMacrophagesDecreased TNF-alpha and IL-6 levels

Comparative Analysis with Similar Compounds

Compound Name Molecular Formula Key Features
CaffeineC8H10N4O2Stimulant effects; adenosine receptor antagonist
TheobromineC7H8N4O2Similar structure to caffeine; mild stimulant
AllopurinolC5H4N4O3Xanthine oxidase inhibitor; used in gout treatment

Q & A

Q. How to design a robust SAR study for 7-benzyl derivatives?

  • Methodological Answer : Synthesize analogs with varied benzyl substituents (e.g., electron-withdrawing groups at para positions) and test in parallel assays (binding, cAMP, cytotoxicity). Use principal component analysis (PCA) to cluster bioactivity profiles and identify critical molecular descriptors (e.g., polar surface area, H-bond donors) .

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